molecular formula C8H11ClN2 B2628052 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine CAS No. 1082658-26-1

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine

Cat. No.: B2628052
CAS No.: 1082658-26-1
M. Wt: 170.64
InChI Key: URSQXNVFZREMFE-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 4, and an isopropyl group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structural features, including the electron-withdrawing chlorine atom and bulky isopropyl group, influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex heterocyclic systems .

The compound is synthesized via palladium-catalyzed Stille cross-coupling of 2,4-dichloro-6-methylpyrimidine with tributylstannyl derivatives under reflux conditions, yielding moderate to good efficiency .

Properties

IUPAC Name

2-chloro-4-methyl-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSQXNVFZREMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine typically involves the chlorination of 4-methyl-6-(propan-2-yl)pyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-methyl-6-(propan-2-yl)pyrimidine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue refluxing the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group at the fourth position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of 2-alkoxy-4-methyl-6-(propan-2-yl)pyrimidine or 2-thio-4-methyl-6-(propan-2-yl)pyrimidine.

    Oxidation: Formation of 2-chloro-4-formyl-6-(propan-2-yl)pyrimidine or 2-chloro-4-carboxy-6-(propan-2-yl)pyrimidine.

    Reduction: Formation of 2-chloro-4-methyl-6-(propan-2-yl)dihydropyrimidine.

Scientific Research Applications

Medicinal Chemistry

Drug Development Intermediate
One of the primary applications of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is as an intermediate in the synthesis of pharmaceutical compounds. For example, it plays a crucial role in the preparation of thiazole carboxamide derivatives, which have shown promise in cancer therapy. Specifically, it is used in the synthesis of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-aminomethyl phenyl)-5-thiazole carboxamides, an intermediate for dasatinib, a drug used to treat certain types of leukemia .

Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including those containing this compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells . This highlights the potential of this compound as a scaffold for developing new anticancer agents.

Case Studies and Research Findings

Case Study: Antiproliferative Agents
A study investigated the antiproliferative effects of newly synthesized pyrimidine derivatives based on this compound. The findings revealed that these derivatives exhibited varying degrees of activity against different cancer cell lines, suggesting a structure-activity relationship that could guide further modifications for enhanced efficacy .

Table: Summary of Research Findings

Study FocusCompound(s) InvolvedKey Findings
Anticancer ActivityThis compound derivativesSignificant inhibition of cancer cell proliferation
Synthesis MethodVarious pyrimidine derivativesMulti-step synthesis using THF and sodium hydride
Drug DevelopmentIntermediate for dasatinibCritical role in synthesizing effective cancer therapies

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine atom and the pyrimidine ring play crucial roles in binding to these targets, leading to the inhibition or modulation of their activity. This compound may interfere with nucleic acid synthesis or protein function, resulting in its bioactive effects.

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Their Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Applications/Properties Reference
2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine Cl (2), CH₃ (4), iPr (6) 185.65 N/A Ligand synthesis, cross-coupling
4-Chloro-2-methyl-6-phenylpyrimidine Cl (4), CH₃ (2), Ph (6) 219.67 73576-33-7 Agrochemical intermediates
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine Cl (2), CH₃ (4), CF₃ (6) 226.60 N/A High lipophilicity; pesticide design
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine HCl Cl (2), CH₃ (4), piperazine (6) 249.14 1420968-34-8 Pharmaceutical lead optimization
4-Methyl-6-phenylpyrimidin-2-amine NH₂ (2), CH₃ (4), Ph (6) 201.24 N/A Hydrogen-bonding motifs in supramolecular chemistry

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl derivative (LogP ~2.5) is more lipophilic than the isopropyl analogue (LogP ~2.1), impacting membrane permeability in drug design .
  • Solubility : Piperazine-substituted derivatives (e.g., CAS 1420968-34-8) exhibit improved aqueous solubility due to the basic amine group, making them suitable for pharmaceutical formulations .
  • Thermal Stability : Methyl and chloro substituents generally enhance thermal stability, whereas bulkier groups like phenyl may reduce melting points (e.g., 4-Methyl-6-phenylpyrimidin-2-amine melts at 148–150°C) .

Industrial and Research Relevance

  • Pharmaceuticals : 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine hydrochloride is explored as a kinase inhibitor scaffold due to its ability to chelate metal ions .
  • Agrochemicals: Derivatives like diazinon and 4-Chloro-2-methyl-6-phenylpyrimidine are precursors in pesticide synthesis .
  • Materials Science : The parent compound’s utility in synthesizing luminescent platinum complexes underscores its role in advanced material development .

Biological Activity

2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being explored for its applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

The chemical structure of this compound allows it to interact with biological systems effectively. Its unique substitution pattern contributes to its distinct biological properties, making it a valuable compound for research and development.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It can modulate the activity of enzymes and receptors, leading to various biological effects, including anti-inflammatory and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor efficacy. For instance, compounds similar to this compound have been shown to reduce tumor growth in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) without causing substantial hepatotoxicity .

Anti-inflammatory Effects

Research has demonstrated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain substituted pyrimidines showed potent COX-2 inhibition with IC50 values comparable to the standard anti-inflammatory drug celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial and Antiviral Properties

The compound is being investigated for its antimicrobial and antiviral potential. Studies have shown that it could act as a bioactive molecule capable of inhibiting specific pathogens, making it a candidate for further exploration in treating infectious diseases.

Comparative Analysis of Biological Activities

Activity TypeCompound/DerivativeIC50/ED50 ValuesReference
AntitumorC6-PyraP-BP InhibitorSignificant reduction in tumor growth
Anti-inflammatoryPyrimidine DerivativesIC50 = 0.04 μmol
AntimicrobialThis compoundUnder investigation

Case Studies

  • Antitumor Efficacy : In a study involving xenograft models, the compound exhibited significant antitumor activity, reducing tumor size without notable toxicity. This highlights its potential as a therapeutic agent in oncology.
  • COX Inhibition : A comparative study on various pyrimidine derivatives showed that those with similar structures to this compound effectively inhibited COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicate promising results against specific bacterial strains, warranting further research into its effectiveness as an antibiotic agent.

Q & A

Basic Research Questions

Q. What are the standard safety protocols for handling 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats) is mandatory to avoid dermal/ocular exposure. Use fume hoods or glove boxes for volatile steps. Post-experiment waste must be segregated into halogenated organic waste containers and processed by certified facilities to prevent environmental contamination .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and alkylation. For example, intermediates like 4,5-dimethoxy-2-nitrobenzoate may undergo sequential substitutions with 2-chloroacetamide derivatives under controlled conditions (e.g., NaOH in dichloromethane). Yields range from 2–5%, necessitating purification via column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns proton environments (e.g., methyl and isopropyl groups).
  • X-ray Crystallography : Resolves crystal packing and bond angles (see Acta Crystallographica reports for analogous pyrimidines) .
  • HPLC : Quantifies purity (>98% required for biological assays) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to reduce side products.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or dioxane to enhance reactivity.
  • Temperature Control : Lower reaction temperatures (0–5°C) during halogenation to minimize decomposition .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals caused by rotational isomers or tautomeric forms.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula discrepancies (e.g., Cl isotope patterns).
  • Dynamic NMR : Detects conformational flexibility in isopropyl or methyl groups under variable temperatures .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use cell lines (e.g., HeLa or MCF-7) to screen for anticancer activity via MTT assays.
  • Enzyme Inhibition Studies : Target kinases (e.g., EGFR) using fluorescence-based kinase assays.
  • Molecular Docking : Model interactions with pyrimidine-binding pockets in proteins (e.g., DHFR) using AutoDock Vina .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Divergent reactivity may stem from steric hindrance of the isopropyl group. Compare electronic effects (Hammett constants) of substituents using computational tools (Gaussian) and validate with kinetic studies under inert atmospheres .

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